tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate
Description
The target compound, tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate, is a carbamate-protected piperazine derivative featuring a cyclopropane ring and a 4-chlorophenyl substituent. Its synthesis involves coupling 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-protected piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in tetrahydrofuran (THF). The reaction achieves a high yield of 91% after purification via column chromatography .
Properties
IUPAC Name |
tert-butyl N-[1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-18(2,3)26-17(25)21-19(8-9-19)16(24)23-12-10-22(11-13-23)15-6-4-14(20)5-7-15/h4-7H,8-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYGYMTPNBKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with cyclopropylcarbonyl chloride under basic conditions to form the intermediate 1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropane.
Introduction of the tert-butyl carbamate group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Such activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Potential
The structural configuration of this compound allows for interactions with various biological targets, potentially inhibiting cancer cell proliferation. Studies on related piperazine derivatives have shown promising results in disrupting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Neurological Disorders
Given the structural similarities to known neuroactive compounds, this compound may have applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives are often explored for their serotonergic activity, which could lead to mood enhancement .
Cardiovascular Health
There are indications that compounds containing piperazine structures can influence cardiovascular health by modulating neurotransmitter levels and improving endothelial function. This opens avenues for further exploration in cardiovascular therapeutics .
Case Study 1: Antibacterial Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications to the chlorophenyl group significantly enhanced antibacterial efficacy against resistant strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism .
Case Study 2: Anticancer Activity
In vitro studies on piperazine-based compounds showed that they could induce apoptosis in cancer cells via the mitochondrial pathway. The specific role of this compound in this context remains an area for future research but suggests potential as an anticancer agent .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The cyclopropyl and tert-butyl carbamate groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopentyl Analogues with Trifluoromethylphenyl Substituents
Example Compound : tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate ()
- Structural Differences :
- Replaces cyclopropane with a cyclopentyl ring, reducing ring strain but increasing steric bulk.
- Substitutes 4-chlorophenyl with 3-(trifluoromethyl)phenyl on the piperazine, enhancing electron-withdrawing properties.
- Synthesis: Uses benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent in methylene chloride.
- Implications : The trifluoromethyl group may improve metabolic stability but could reduce solubility compared to the chloro substituent.
Piperazine Carboxamide Derivatives
Example Compound : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structural Differences :
- Replaces the cyclopropane-carbamate moiety with a carboxamide linkage.
- Incorporates an ethyl group on the piperazine ring, altering steric and electronic profiles.
- Conformation : The piperazine adopts a chair conformation, similar to the target compound. Bond lengths and angles are consistent with analogous structures, but the absence of the cyclopropane ring may reduce rigidity .
Heterocyclic Piperazine Derivatives
Example Compound : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()
- Structural Differences :
- Replaces the 4-chlorophenyl group with a thiadiazole-pyridine heterocycle, introducing nitrogen-rich aromatic systems.
- Synthesis : Employs palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction), diverging from the carbodiimide-based coupling used for the target compound. This method highlights versatility in introducing complex heterocycles .
Ethoxymethyl-Substituted Cyclopentyl Analogues
Example Compound : tert-Butyl [(3S)-3-(ethoxymethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate ()
- Structural Differences :
- Features an ethoxymethyl group on a cyclopentyl ring, increasing hydrophilicity compared to the cyclopropane.
- Includes a trifluoromethylpyridinyl substituent on the piperazine, combining halogen and heteroaromatic effects.
- Synthesis : Multi-step process involving hydrogenation and HBTU-mediated coupling, demonstrating the complexity of introducing branched substituents .
Comparative Data Table
Key Observations and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve stability but may reduce solubility. Heterocycles (e.g., thiadiazole) introduce diverse binding motifs .
- Synthesis Strategies : Carbodiimide reagents (EDC/HOBt) are efficient for carbamate formation, while cross-coupling methods enable complex heterocycle integration .
Biological Activity
tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and antibacterial treatments. This article explores its biological activity, including cytotoxicity against cancer cell lines and antibacterial properties.
Chemical Structure and Properties
- Molecular Formula : C19H26ClN3O3
- IUPAC Name : this compound
- CAS Number : 946593-11-9
The compound features a piperazine moiety, which is often associated with various pharmacological activities, including neuroleptic and antidepressant effects.
Cytotoxicity Against Cancer Cell Lines
Recent studies have demonstrated that derivatives of piperazine, including the subject compound, exhibit significant cytotoxic effects on various cancer cell lines. For example, a related piperazine derivative showed an IC50 value of 18 μM against human breast cancer cells, indicating moderate to significant efficacy .
In another investigation, a series of piperazine derivatives were synthesized and tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The results indicated that these compounds significantly inhibited cell growth across multiple cancer types, suggesting that the structural features of piperazines are conducive to anticancer activity .
| Cell Line | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| HUH7 | 5a | Not specified | Significant inhibition |
| MCF7 | 5e | 18 | Moderate efficacy |
| HCT-116 | Various | Not specified | Significant inhibition |
Antibacterial Activity
The compound's antibacterial properties have also been evaluated. A related compound demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) were reported between 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin .
The structure-activity relationship suggests that the presence of the piperazine ring and the chlorophenyl substituent contribute significantly to the antibacterial efficacy observed.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of several piperazine derivatives indicated that those with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy against tumors .
Case Study 2: Antibacterial Efficacy
In a clinical setting, compounds similar to this compound were tested for their ability to combat biofilm-forming strains of Staphylococcus aureus. Results indicated strong bactericidal properties, emphasizing the potential for these compounds in treating infections caused by resistant bacteria .
Q & A
Q. What are the key steps in synthesizing tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate?
Methodological Answer: The synthesis typically involves:
Piperazine Ring Functionalization : Introduce the 4-chlorophenyl group to the piperazine ring via nucleophilic substitution or coupling reactions (e.g., using Buchwald-Hartwig amination) .
Cyclopropane Carboxylation : Couple the cyclopropane moiety to the piperazine-carbonyl group using carbodiimide coupling agents (e.g., EDC·HCl with HOBt) .
Boc Protection : Protect the amine group with tert-butoxycarbonyl (Boc) via reaction with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
Purification : Isolate the product via silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization .
Q. Key Reagents :
Q. How is this compound characterized structurally?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), cyclopropane (δ ~1.0–2.0 ppm), and aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C19H24ClN3O3: 378.1584) .
X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carbonyl and amine groups) .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Triclinic crystal system (space group P1), unit cell dimensions: a=6.0568 Å, b=12.0047 Å, c=16.2615 Å |
Q. What safety precautions are required during handling?
Methodological Answer:
Ventilation : Use fume hoods to avoid inhalation of fine particles .
PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with coupling agents (e.g., EDC·HCl) .
Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
Solvent Optimization : Replace DCM with toluene for Boc protection to improve scalability and reduce toxicity .
Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 with Xantphos) for efficient piperazine-cyclopropane coupling .
Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and minimize side products (e.g., over-substitution on piperazine) .
Q. Case Study :
Q. How do structural modifications impact biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Replace 4-chlorophenyl with 2-fluorophenyl to assess binding affinity to serotonin receptors (e.g., 5-HT1A) .
- Modify the cyclopropane ring to a cyclohexane to study conformational effects on target engagement .
In Vitro Assays :
- Measure IC50 values using radioligand displacement assays (e.g., against dopamine D2/D3 receptors) .
Q. Data Contradiction Note :
Q. How can computational methods aid in understanding reaction mechanisms?
Methodological Answer:
Density Functional Theory (DFT) :
- Model the transition state of cyclopropane-carboxyl coupling to identify rate-limiting steps (e.g., steric hindrance from tert-butyl groups) .
Molecular Dynamics (MD) :
Q. Example Insight :
- DFT predicts a 10 kcal/mol barrier for the nucleophilic attack in piperazine functionalization .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Impurity Analysis :
- Use preparative HPLC to isolate minor byproducts (e.g., de-Boc derivatives) and characterize via HRMS/NMR .
Dynamic NMR (DNMR) :
Q. Case Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
